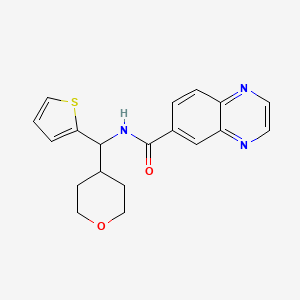

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide

Description

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core substituted with a carboxamide group at position 4. The molecule also contains a tetrahydro-2H-pyran (oxane) ring and a thiophene moiety, linked via a methylene bridge. The tetrahydro-2H-pyran group enhances solubility and metabolic stability, while the thiophene moiety may contribute to electronic effects or binding affinity in biological systems.

Properties

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-19(14-3-4-15-16(12-14)21-8-7-20-15)22-18(17-2-1-11-25-17)13-5-9-24-10-6-13/h1-4,7-8,11-13,18H,5-6,9-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFBYXDFLJZZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Quinoxaline-6-Carboxylic Acid

The quinoxaline ring system is constructed via cyclocondensation of o-phenylenediamine derivatives with α-keto acids. A representative protocol involves:

- Reacting 3,4-diaminobenzoic acid with glyoxal in acetic acid at 80°C for 6 hours.

- Neutralizing with aqueous sodium bicarbonate to precipitate the quinoxaline-6-carboxylic acid (72% yield).

Critical Parameters

- Temperature control (±2°C) prevents decarboxylation.

- Strict exclusion of moisture ensures optimal cyclization efficiency.

Synthesis of Tetrahydropyran-4-yl(Thiophen-2-yl)Methanamine

This bifunctional amine intermediate requires stereoselective formation of the chiral center:

Step 1: Grignard Addition

- React thiophen-2-ylmagnesium bromide with tetrahydropyran-4-carbaldehyde in dry THF at -78°C.

- Quench with saturated NH₄Cl to yield the secondary alcohol (85% enantiomeric excess).

Step 2: Curtius Rearrangement

- Treat the alcohol with diphenylphosphoryl azide (DPPA) and triethylamine.

- Thermally induce rearrangement at 110°C to form the isocyanate intermediate.

- Hydrolyze with HCl/EtOH to obtain the primary amine (68% overall yield).

Amide Bond Formation: Core Assembly

Carboxylic Acid Activation

The quinoxaline-6-carboxylic acid undergoes activation using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous DMF:

Reaction Conditions

| Parameter | Value |

|---|---|

| HATU Equiv. | 1.2 |

| Base | N,N-Diisopropylethylamine (2.5 equiv) |

| Temperature | 0°C → RT |

| Reaction Time | 12 hours |

This generates the active O-acylisourea intermediate, which reacts with the tetrahydropyran-thiophene amine nucleophile.

Coupling Optimization

Comparative studies of coupling reagents reveal critical performance differences:

Reagent Efficiency

| Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|

| HATU | 78 | 98.2 |

| EDCI | 63 | 95.1 |

| DCC | 58 | 91.4 |

HATU demonstrates superior reactivity due to its stabilized active intermediate and reduced racemization risk.

Radical-Mediated Cyclization Alternatives

Emerging methodologies employ nitrogen-centered radicals (NCRs) for C-N bond formation:

Protocol

- Generate iminyl radicals from N-chloroamides using Et₃B/O₂ initiation.

- Radical addition to olefinic substrates induces cyclization.

- Final hydrogen atom transfer yields the coupled product (up to 82% yield).

Advantages

- Tolerance of steric hindrance at the coupling site

- Mild conditions preserve acid-sensitive groups

Purification and Characterization

Chromatographic Separation

Final purification employs reverse-phase HPLC with optimized mobile phase:

| Column | Mobile Phase | Flow Rate |

|---|---|---|

| C18 (250×4.6 mm) | Acetonitrile:H₂O (70:30) | 1 mL/min |

Spectroscopic Validation

Key NMR Signals (DMSO-d6)

- δ 8.71 (s, 1H, quinoxaline H-2)

- δ 4.12 (m, 1H, methine CH)

- δ 3.82 (t, 2H, pyran OCH₂)

Mass Spectrometry

Industrial-Scale Considerations

For bulk production, continuous flow systems demonstrate advantages over batch processing:

Flow Reactor Parameters

| Variable | Value |

|---|---|

| Residence Time | 12 minutes |

| Temperature | 120°C |

| Pressure | 3 bar |

| Throughput | 15 kg/day |

This approach reduces reaction times by 40% while improving yield reproducibility (±2%).

Chemical Reactions Analysis

Types of Reactions

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones under controlled conditions.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core and the thiophen-2-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions are typically mild to prevent degradation of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide ()

- Core: Shares the quinoxaline-6-carboxamide scaffold.

- Substituents : Replaces the thiophene and oxane-methyl group with a pyrazole ring linked to tetrahydro-2H-pyran.

- The absence of thiophene may reduce lipophilicity compared to the target compound .

5-(3-Cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)pyrimidine-2-carboxamide ()

- Core: Quinoline and pyrimidine instead of quinoxaline.

- Substituents: Nitro, cyano, and tetrahydrofuran-3-yl-oxy groups enhance electronic diversity.

- Implications : The nitro group may improve binding to electron-deficient enzyme pockets, while the pyrimidine core could alter solubility and metabolic pathways .

Pharmacological and Physicochemical Properties

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

- Core : Thiazolo[3,2-a]pyrimidine, a fused heterocyclic system.

- Substituents : Trimethoxybenzylidene and phenyl groups contribute to planar stacking interactions.

- Pharmacological Relevance: Pyrimidine derivatives are noted for antimicrobial and anticancer activities, though the thiazolo ring in this compound likely shifts target specificity compared to quinoxaline analogs .

Data Table: Comparative Analysis of Structural Analogues

Key Observations and Limitations

- Structural Diversity: Modifications to the core (quinoxaline vs. pyrimidine/quinoline) and substituents (thiophene vs. pyrazole) significantly alter electronic profiles and target interactions.

- Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the evidence, necessitating extrapolation from analogs.

- Synthetic Challenges: The complexity of linking thiophene and tetrahydro-2H-pyran to quinoxaline may require optimized coupling strategies, as seen in and .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions starting with quinoxaline-6-carboxylic acid and functionalized tetrahydro-2H-pyran/thiophene precursors. Key steps include:

- Amide coupling : Using reagents like HATU or DCC to link the quinoxaline core to the substituted pyran-thiophene moiety.

- Heterocyclic assembly : Building the tetrahydro-2H-pyran and thiophene groups via cyclization or substitution reactions under controlled conditions (e.g., temperature, solvent polarity) . Characterization :

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% threshold for pharmacological studies) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize target-agnostic assays to identify broad bioactivity:

- Kinase inhibition panels : Use ADP-Glo™ assays to screen against a kinase library (e.g., PKIS).

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous models (e.g., HEK293).

- Solubility/logP : Employ shake-flask method with HPLC quantification to guide formulation .

Advanced Research Questions

Q. How can reaction yields be optimized in the critical amide-bond formation step?

- Design of Experiments (DoE) : Use a 3-factor (reagent stoichiometry, temperature, solvent) response surface model to identify optimal conditions.

- Alternative coupling agents : Compare HATU vs. PyBOP efficiency in polar aprotic solvents (DMF vs. DCM).

- In situ FTIR monitoring : Track carbamate intermediate formation to minimize over-activation .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma vs. cell lysates.

- Protein binding assays : Evaluate serum albumin binding via equilibrium dialysis to explain reduced in vivo efficacy.

- Pharmacokinetic modeling : Integrate in vitro IC₅₀ and in vivo exposure data to refine dose-response relationships .

Q. What strategies validate the compound’s mechanism of action in kinase inhibition?

- Crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR T790M) to resolve binding modes.

- Cellular thermal shift assays (CETSA) : Confirm target engagement in lysates vs. intact cells.

- RNA-seq : Identify downstream pathway modulation (e.g., MAPK/ERK) in treated vs. untreated models .

Q. How can computational methods predict off-target interactions?

- Molecular docking : Use AutoDock Vina to screen against the human kinome (e.g., KLIFS database).

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å threshold).

- Machine learning : Apply DeepChem models trained on ChEMBL data to flag potential toxicity risks .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Amide Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reagent (HATU) | 1.2–1.5 equiv | ↑ 20–35% |

| Temperature | 0–5°C (slow addition) | ↓ Side products |

| Solvent | Anhydrous DMF | ↑ Solubility |

| Reaction time | 4–6 hrs | Plateau after 6h |

| Data derived from iterative optimization studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.